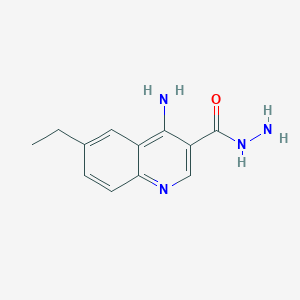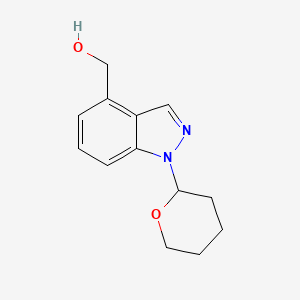
(S)-3,5-Dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3,5-Dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of two chlorine atoms and a cyclopropylethyl group attached to a pyrazinone ring, which contributes to its distinct chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,5-Dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one typically involves the reaction of cyclopropylamine with 2,3-dichloropyrazine under controlled conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at ambient temperature, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
(S)-3,5-Dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
(S)-3,5-Dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-3,5-Dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
3-Phenoxypyrazine-2-carboxamide: Known for its potent TGR5 agonist activity.
2-Phenoxy-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid: Studied as a JAK3 kinase inhibitor.
Uniqueness
(S)-3,5-Dichloro-1-(1-cyclopropylethyl)pyrazin-2(1H)-one is unique due to its specific structural features, such as the presence of two chlorine atoms and a cyclopropylethyl group
特性
分子式 |
C9H10Cl2N2O |
|---|---|
分子量 |
233.09 g/mol |
IUPAC名 |
3,5-dichloro-1-[(1S)-1-cyclopropylethyl]pyrazin-2-one |
InChI |
InChI=1S/C9H10Cl2N2O/c1-5(6-2-3-6)13-4-7(10)12-8(11)9(13)14/h4-6H,2-3H2,1H3/t5-/m0/s1 |
InChIキー |
CMIZMWMZQJYCMT-YFKPBYRVSA-N |
異性体SMILES |
C[C@@H](C1CC1)N2C=C(N=C(C2=O)Cl)Cl |
正規SMILES |
CC(C1CC1)N2C=C(N=C(C2=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


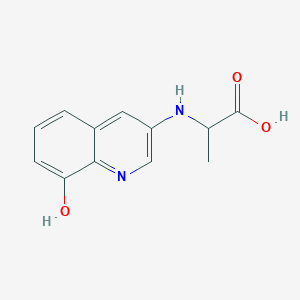
![2-(4-Methylpiperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11876249.png)

![2-(1-Methylpiperidin-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11876253.png)
![2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one](/img/structure/B11876260.png)

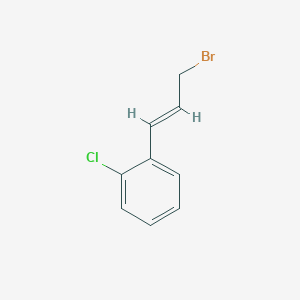


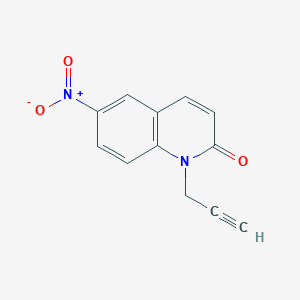
![Methyl 6-fluoro-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B11876287.png)
